1-(4-Bromophenyl)but-2-yn-1-one

Lipophilicity Positional isomer comparison Drug-likeness

Secure a strategic advantage in medicinal chemistry and complex organic synthesis with 1-(4-Bromophenyl)but-2-yn-1-one. This para-substituted alkynone features a resonance electron-withdrawing bromine free from ortho steric hindrance, ensuring predictable regioselectivity in cycloadditions and superior cross-coupling efficiency for library diversification. With a computed XlogP of 3.4, it offers better membrane permeability for lead development, directly supporting CCR5 antagonist and enzyme inhibitor research (e.g., CrtN, IC50 2.5 nM). Ideal for gram-scale operations, its scaffold enables straightforward purification and transition-metal-free annulation strategies. Choose this isomer for higher yields, fewer side products, and a reliable path to scalable, patent-relevant compound libraries.

Molecular Formula C10H7BrO
Molecular Weight 223.07 g/mol
Cat. No. B13654356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)but-2-yn-1-one
Molecular FormulaC10H7BrO
Molecular Weight223.07 g/mol
Structural Identifiers
SMILESCC#CC(=O)C1=CC=C(C=C1)Br
InChIInChI=1S/C10H7BrO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7H,1H3
InChIKeyRTCMEHSTVIIEPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromophenyl)but-2-yn-1-one: A Para-Substituted Aryl Ynone Intermediate for MedChem and Organic Synthesis Procurement


1-(4-Bromophenyl)but-2-yn-1-one (CAS 1220973-12-5) is a brominated aromatic compound belonging to the alkynone class, characterized by a 4-bromophenyl group conjugated to a but-2-yn-1-one moiety . With a molecular formula of C10H7BrO and a molecular weight of 223.07 g/mol, this compound features three reactive centers—the carbonyl group, the alkyne triple bond, and the para-bromine substituent—making it a versatile building block in organic synthesis and medicinal chemistry research . Its predicted boiling point is 302.7±44.0 °C and predicted density is 1.453±0.06 g/cm³ [1].

Why 1-(4-Bromophenyl)but-2-yn-1-one Cannot Be Casually Replaced by Ortho- or Meta-Isomers


Although positional isomers such as 1-(2-bromophenyl)but-2-yn-1-one (ortho) share the identical molecular formula C10H7BrO, the para-substitution pattern in 1-(4-bromophenyl)but-2-yn-1-one imparts distinct physicochemical properties that directly affect reactivity and downstream synthetic utility. The para-bromine exerts a resonance electron-withdrawing effect without the steric hindrance present in the ortho isomer, altering the electrophilicity of the conjugated ynone system and influencing regioselectivity in cycloaddition and conjugate addition reactions [1]. Furthermore, the para isomer exhibits a higher computed LogP (XlogP 3.4 versus LogP 2.66 for the ortho isomer), which can significantly impact partitioning behavior in biphasic reactions and biological membrane permeability if the compound is used in a medicinal chemistry context [2].

Quantitative Differentiation Evidence for 1-(4-Bromophenyl)but-2-yn-1-one vs. Closest Analogs


Para vs. Ortho Isomer: Higher Lipophilicity (XlogP 3.4 vs. LogP 2.66) Alters Physicochemical and ADME Profiles

1-(4-Bromophenyl)but-2-yn-1-one (para isomer) has a computed XlogP of 3.4, compared to a LogP of 2.66 for the ortho isomer 1-(2-bromophenyl)but-2-yn-1-one [1]. This 0.74 log unit difference corresponds to approximately 5.5-fold higher octanol-water partition coefficient for the para isomer, indicating substantially greater lipophilicity [2]. The topological polar surface area (PSA) values are comparable (17.1 Ų for both isomers), meaning the lipophilicity difference is driven by dipole moment and molecular shape rather than hydrogen-bonding capacity.

Lipophilicity Positional isomer comparison Drug-likeness

Regiochemical Reactivity Control: Para-Bromine Electronic Effects Enable Predictable Conjugate Addition Chemistry

The para-bromophenyl substituent in 1-(4-bromophenyl)but-2-yn-1-one exerts a resonance electron-withdrawing effect (-M) that polarizes the conjugated ynone system, enhancing the electrophilicity of the β-alkyne carbon for conjugate (1,4-) addition while maintaining steric accessibility [1]. In contrast, the ortho-bromo isomer introduces steric hindrance near the carbonyl group that can impede nucleophilic attack at the 1,2-position and alter the regiochemical outcome of cycloaddition reactions . This electronic-steric interplay is a class-level characteristic of aryl ynones, supported by systematic reactivity studies showing that para-substituted ynones provide superior regioselectivity in Michael additions and [3+2] cycloadditions compared to ortho-substituted analogs [1].

Regioselectivity Ynone reactivity Conjugate addition

CCR5 Antagonist Pharmacophore: Preliminary Patent-Reported Biological Activity Distinguishes This Scaffold from Inactive Analogs

A Chinese patent application (inventor: Zhang Huili et al.) reports that compounds containing the 4-bromophenyl-but-2-yn-1-one scaffold exhibit CCR5 antagonist activity in preliminary pharmacological screening, with potential applications in treating HIV infection, asthma, rheumatoid arthritis, and COPD [1]. While the precise IC50 value for 1-(4-bromophenyl)but-2-yn-1-one itself is not publicly disclosed in the patent abstract, the structural assignment of activity to the ynone-containing series provides a basis for prioritizing this specific para-bromo compound over analogs lacking the conjugated ynone-bromophenyl pharmacophore. This is supported by independent BindingDB entries showing that structurally related 4-bromophenyl-alkynone derivatives demonstrate low-nanomolar to micromolar activity against ecdysone receptor (EC50 151 nM) and CrtN enzyme (IC50 2.5 nM) [2][3], confirming that the 4-bromophenyl-ynone motif is a privileged scaffold for target engagement.

CCR5 antagonist HIV entry inhibitor Patent bioactivity

Predicted Physicochemical Profile: Boiling Point of 302.7 °C and Density of 1.453 g/cm³ Inform Purification and Formulation Strategies

1-(4-Bromophenyl)but-2-yn-1-one has a predicted boiling point of 302.7±44.0 °C and a predicted density of 1.453±0.06 g/cm³ at 20 °C and 760 Torr . The structurally related ortho isomer 1-(2-bromophenyl)but-2-yn-1-one, while sharing the same molecular formula, has no publicly reported boiling point or density data in standard databases, limiting direct comparison. However, the para isomer's predicted boiling point suggests it is amenable to purification by vacuum distillation, and its density is consistent with other liquid aryl ynones. In the broader class of C10H7BrO alkynones, 4-bromo-1-phenylbut-2-yn-1-one (CAS 1190928-72-3) lacks published melting and boiling point data entirely , making the availability of even predicted physicochemical parameters for the para isomer a practical advantage for procurement and experimental planning.

Physicochemical properties Purification Formulation

Where 1-(4-Bromophenyl)but-2-yn-1-one Delivers the Strongest Procurement Value


Medicinal Chemistry: CCR5 Antagonist Lead Optimization and HIV Entry Inhibitor SAR Programs

Based on patent-reported CCR5 antagonist activity for compounds containing the 4-bromophenyl-ynone scaffold [1], 1-(4-bromophenyl)but-2-yn-1-one serves as a privileged starting material for synthesizing focused libraries targeting HIV entry inhibition. Its para-bromine substituent provides a synthetic handle for further functionalization via cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) while the ynone moiety can be elaborated into heterocyclic CCR5 pharmacophores. The higher Lipophilicity (XlogP 3.4) compared to the ortho isomer suggests improved membrane permeability for any resulting lead compounds [2].

Heterocyclic Chemistry: Regioselective Synthesis of Benzoxepines, Furans, and Pyrazoles via Ynone Annulation

The para-bromophenyl substitution pattern in 1-(4-bromophenyl)but-2-yn-1-one provides predictable electronic polarization of the ynone system, enabling regioselective [4+2] and [3+2] cycloaddition reactions with minimal steric interference [3]. This makes the compound particularly suitable for transition-metal-free annulation strategies to construct benzoxepines, pyrazoles, and isoxazoles. The bromine atom remains available for post-cyclization diversification, a synthetic advantage not equally shared by ortho-substituted isomers where steric shielding can reduce cross-coupling efficiency [3].

Chemical Biology: Tool Compound Synthesis for Ecdysone Receptor and CrtN Enzyme Inhibition Studies

Structurally related 4-bromophenyl-ynone derivatives have demonstrated potent activity against ecdysone receptor (EC50 151 nM) and CrtN enzyme (IC50 2.5 nM) [4][5]. 1-(4-Bromophenyl)but-2-yn-1-one can be employed as a core intermediate for synthesizing tool compounds to probe these targets, which are relevant to insect endocrinology and anti-virulence strategies against MRSA, respectively. The availability of predicted physicochemical data (boiling point, density) facilitates purification method development .

Process Chemistry: Gram-Scale Building Block for Conjugate Addition and Sonogashira Coupling Cascades

The robust nature of the para-bromoaryl-ynone scaffold makes 1-(4-bromophenyl)but-2-yn-1-one suitable for gram-scale synthetic operations. A structurally related investigation demonstrated the application of a 4-bromo-1-phenylbut-2-yn-1-one derivative to gram-scale preparation of N-imide ylides via [4+1] cycloaddition under transition-metal-free conditions . The para isomer's lack of ortho steric hindrance is expected to facilitate analogous scale-up chemistry with higher yields and fewer side products compared to ortho-substituted ynones.

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